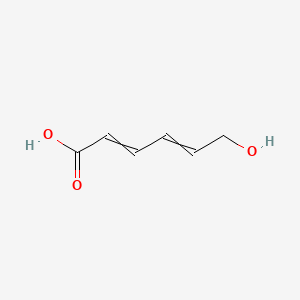

6-Hydroxyhexa-2,4-dienoic acid

Beschreibung

Contextualization within Microbial Metabolism and Biotransformations

6-Hydroxyhexa-2,4-dienoic acid is an integral component of microbial metabolic pathways designed to catabolize aromatic compounds. Many bacteria and some fungi possess the enzymatic machinery to break down these often-polluting substances, converting them into compounds that can enter central metabolic pathways, such as the Krebs cycle. nih.govrsc.org The transformation of these complex structures into simpler molecules is a vital part of the Earth's carbon cycle and has been harnessed for environmental cleanup technologies.

The formation and subsequent breakdown of this compound typically occur within a sequence of reactions known as a "lower pathway" or a "meta-cleavage pathway". nih.govrsc.org These pathways are responsible for the fission of the aromatic ring, a particularly stable chemical structure. rsc.org Microorganisms, such as those from the genera Pseudomonas, Comamonas, and Rhodococcus, are well-studied for their ability to degrade aromatic compounds via these pathways. nih.govnih.govcsic.es

Significance as a Key Intermediate in Complex Organic Compound Degradation Pathways

The importance of this compound lies in its position as a central intermediate in the degradation of a wide array of aromatic compounds, including monocyclic aromatics like toluene (B28343) and bicyclic structures such as naphthalene (B1677914). nih.govresearchgate.net It is also a product in the degradation of more complex molecules like steroids. nih.govresearchgate.netfrontiersin.org

The degradation process often begins with "upper pathways" that modify the initial aromatic compound, funneling it towards a common intermediate like catechol. nih.govrsc.org Catechol then undergoes ring cleavage by the enzyme catechol 2,3-dioxygenase, a hallmark of the meta-cleavage pathway. nih.gov This reaction produces 2-hydroxymuconic semialdehyde, which is then further metabolized. One of the routes for the further breakdown of 2-hydroxymuconic semialdehyde leads to the formation of this compound's precursor, 2-hydroxypent-2,4-dienoate. nih.gov In the degradation of other compounds, such as testosterone (B1683101) by Comamonas testosteroni, a series of enzymatic reactions, including hydrolysis by the enzyme TesD, leads to the formation of (2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid. researchgate.netwikipedia.orgasm.org

The subsequent metabolism of this compound is carried out by a set of enzymes, including a hydratase and an aldolase (B8822740), which ultimately convert it into pyruvate (B1213749) and acetaldehyde, compounds that can be readily used by the cell for energy and biomass production. frontiersin.orgnih.gov

Key Enzymes in the Meta-Cleavage Pathway

| Enzyme Name | Function |

| Catechol 2,3-dioxygenase | Catalyzes the meta-cleavage of the catechol ring. nih.gov |

| 2-hydroxymuconic semialdehyde dehydrogenase | Oxidizes 2-hydroxymuconic semialdehyde. nih.gov |

| 2-hydroxymuconic semialdehyde hydrolase | Hydrolyzes 2-hydroxymuconic semialdehyde. researchgate.net |

| 4-oxalocrotonate decarboxylase | Decarboxylates 4-oxalocrotonate to produce 2-hydroxypent-2,4-dienoate. nih.gov |

| 2-oxopent-4-enoate hydratase | Hydrates 2-hydroxypent-2,4-dienoate to 4-hydroxy-2-oxovalerate. nih.gov |

| 4-hydroxy-2-oxovalerate aldolase | Cleaves 4-hydroxy-2-oxovalerate into pyruvate and acetaldehyde. nih.gov |

| 4,5:9,10-diseco-3-hydroxy-5,9,17-trioxoandrosta-1(10),2-diene-4-oate hydrolase (TesD) | Hydrolyzes a steroid degradation intermediate to form (2Z,4Z)-2-hydroxyhexa-2,4-dienoate. wikipedia.org |

Overview of Research Trajectories and Scientific Contributions

Research into the microbial degradation of aromatic compounds, and by extension this compound, began to gain significant momentum in the mid-20th century. These seminal studies laid the groundwork for understanding the "upper" and "lower" pathways of catabolism. rsc.org The discovery of the genetic basis for these pathways, often located on plasmids like the TOL plasmid in Pseudomonas putida, was a major breakthrough. nih.gov

Further research has focused on the characterization of the enzymes involved in these pathways, their structure, function, and regulation. The instability of some intermediates, like 2-hydroxypent-2,4-dienoate, has led to the discovery that the enzymes responsible for their transformation can form physical complexes to ensure efficient processing. nih.gov

More recent research has expanded to the degradation of complex environmental pollutants and natural products. For instance, detailed studies on Comamonas testosteroni have elucidated the pathway for testosterone degradation, where this compound is a key product after the cleavage of the steroid's A-ring. nih.govresearchgate.netresearchgate.net This research is not only fundamentally important for understanding microbial physiology and evolution but also holds significant promise for applications in bioremediation and biocatalysis. researchgate.net

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H8O3 |

|---|---|

Molekulargewicht |

128.13 g/mol |

IUPAC-Name |

6-hydroxyhexa-2,4-dienoic acid |

InChI |

InChI=1S/C6H8O3/c7-5-3-1-2-4-6(8)9/h1-4,7H,5H2,(H,8,9) |

InChI-Schlüssel |

ARNIBUCBGMDXPN-UHFFFAOYSA-N |

Kanonische SMILES |

C(C=CC=CC(=O)O)O |

Synonyme |

6-HHA 6-hydroxy-2,4-hexadienoic acid |

Herkunft des Produkts |

United States |

Metabolic Origins and Bioconversion Pathways of 6 Hydroxyhexa 2,4 Dienoic Acid

Formation via Meta-Cleavage Pathways of Aromatic Compounds

Bacteria have evolved sophisticated enzymatic pathways to degrade aromatic compounds, which are common environmental pollutants. The meta-cleavage pathway is a central strategy for breaking open the stable aromatic ring, leading to the formation of linear, more easily metabolized molecules. nih.govkegg.jp

Role in Catechol and Substituted Catechol Degradation

Catechol and its substituted derivatives are key intermediates in the breakdown of numerous aromatic compounds like benzene, toluene (B28343), and naphthalene (B1677914). nih.gov In the meta-cleavage pathway, the aromatic ring of catechol is cleaved adjacent to the two hydroxyl groups. nih.gov This cleavage is a critical step that funnels various aromatic substrates into a common downstream pathway. nih.govkegg.jp While the direct product of catechol cleavage is 2-hydroxymuconate semialdehyde, the degradation of other, more complex aromatic compounds can lead to related dienoate structures. wikipedia.orgnih.gov For instance, the degradation of biphenyl (B1667301) proceeds through a meta-cleavage product, 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA). tandfonline.commdpi.com

Enzymatic Ring-Cleavage Dioxygenase Mechanisms Leading to Dienoate Formation

The key enzymes responsible for opening the aromatic ring are called extradiol ring-cleavage dioxygenases. mdpi.commdpi.com These enzymes, such as catechol 2,3-dioxygenase (BphC), incorporate both atoms of an oxygen molecule into the substrate to break a carbon-carbon bond adjacent to the hydroxyl groups of the catechol-like ring. mdpi.comasm.org This reaction typically results in the formation of a yellow-colored linear product, a hallmark of meta-cleavage pathways. mdpi.com In the degradation of steroids by Comamonas testosteroni, the enzyme TesB, an extradiol dioxygenase, cleaves the dihydroxylated A-ring of a steroid intermediate to form a dienoate derivative. mdpi.comresearchgate.netfrontiersin.org Similarly, in biphenyl degradation, the BphC enzyme cleaves 2,3-dihydroxybiphenyl to produce 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA). mdpi.com

| Enzyme Family | Example Enzyme | Substrate (Example) | Product (Example) | Organism (Example) |

| Extradiol Dioxygenase | TesB | 3,4-dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione (B45452) | 4,5-9,10-diseco-3-hydroxy-5,9,17-trioxoandrosta-1(10),2-dien-4-oic acid | Comamonas testosteroni mdpi.comresearchgate.net |

| Extradiol Dioxygenase | HsaC | 3,4-dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione | 4,5-9,10-diseco-3-hydroxy-5,9,17-trioxoandrosta-1(10),2-diene-4-oic acid | Mycobacterium tuberculosis mdpi.commdpi.com |

| Extradiol Dioxygenase | BphC | 2,3-dihydroxybiphenyl | 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid | Pseudomonas sp. mdpi.com |

Hydrolase-Mediated Conversion from Meta-Cleavage Products

Following the ring cleavage, hydrolase enzymes catalyze the cleavage of a C-C bond in the resulting linear molecule. nih.govresearchgate.net A well-studied example is the enzyme 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (BphD), which acts on the meta-cleavage product of biphenyl degradation. tandfonline.comuniprot.org This hydrolase cleaves HOPDA to produce benzoic acid and 2-hydroxypenta-2,4-dienoic acid. mdpi.comuniprot.org These hydrolases belong to the serine hydrolase family and are crucial for the complete breakdown of the original aromatic compound. nih.govus.es In a parallel process during steroid degradation, the hydrolase TesD acts on the steroidal meta-cleavage product, which is structurally more complex than HOPDA. nii.ac.jpnih.gov

Production within Steroid Biotransformation Cascades

Certain bacteria, notably Comamonas testosteroni, can use steroids like testosterone (B1683101) as their sole source of carbon and energy. nih.gov This remarkable metabolic capability involves the systematic disassembly of the complex four-ring steroid structure, where 6-hydroxyhexa-2,4-dienoic acid emerges as a key product from the breakdown of the A-ring. nii.ac.jpasm.org

Aromatization and Meta-Cleavage of Steroidal A-Rings (e.g., by Comamonas testosteroni)

The degradation of testosterone by C. testosteroni begins with modifications that lead to the aromatization of the A-ring, creating a stable phenolic structure. nii.ac.jpnih.gov This aromatized intermediate, 3-hydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione (3-HSA), then undergoes hydroxylation by a monooxygenase (TesA1A2) to form a catechol-like derivative, 3,4-dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione. mdpi.comfrontiersin.org This dihydroxylated A-ring is now susceptible to cleavage by the extradiol dioxygenase TesB. researchgate.netnih.gov TesB catalyzes a meta-cleavage reaction, breaking the bond between C-4 and C-5 of the ring to produce 4,5-9,10-diseco-3-hydroxy-5,9,17-trioxoandrosta-1(10),2-dien-4-oic acid (4,9-DSHA). frontiersin.orgnii.ac.jpnih.gov This sequence of reactions is analogous to the meta-cleavage pathway for simpler aromatic compounds. researchgate.netnii.ac.jp

| Step | Intermediate Compound | Key Enzyme(s) | Organism |

| A-Ring Aromatization | 3-hydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione (3-HSA) | KshAB (in other bacteria), followed by spontaneous cleavage | Comamonas testosteroni mdpi.com |

| Hydroxylation | 3,4-dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione (3,4-DHSA) | TesA1A2 | Comamonas testosteroni mdpi.comfrontiersin.org |

| Meta-Cleavage | 4,5-9,10-diseco-3-hydroxy-5,9,17-trioxoandrosta-1(10),2-dien-4-oic acid (4,9-DSHA) | TesB | Comamonas testosteroni researchgate.netnih.gov |

Identification as a Product of Steroid Hydrolase Activity (e.g., TesD)

The final step in the liberation of the A-ring remnant is catalyzed by the hydrolase TesD. wikipedia.orgasm.org This enzyme acts on the meta-cleavage product, 4,9-DSHA, hydrolyzing it into two separate molecules. nih.govasm.org Research involving the expression of the TesD enzyme and analysis of the reaction products led to the direct isolation and identification of (2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid. nih.govresearchgate.net The other product is 9,17-dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid, which comprises the remaining B, C, and D rings of the original steroid. nii.ac.jpnih.gov The identification of this compound was a crucial step in confirming the complete pathway for the degradation of the steroidal A-ring, linking it definitively to common aromatic degradation pathways. nih.gov This compound is then further metabolized by other enzymes (TesE, TesF, TesG) into central metabolic intermediates like pyruvate (B1213749) and propionyl-CoA. frontiersin.orgnih.govresearchgate.net

Isomeric Considerations in Enzymatic Production

The enzymatic production of this compound, a key intermediate in the degradation of aromatic compounds, is highly specific regarding its isomeric form. This compound is the product of the meta-cleavage of catechol, a reaction catalyzed by extradiol dioxygenases, most notably catechol 2,3-dioxygenase (EC 1.13.11.2). unesp.brresearchgate.netwikipedia.org This enzyme utilizes a ferrous iron (Fe(II)) cofactor to incorporate both atoms of molecular oxygen into the aromatic ring, leading to its cleavage. wikipedia.orgebi.ac.uk

The product of this enzymatic reaction is not a racemic mixture but a specific isomer. Research has identified the product of catechol cleavage by catechol 2,3-dioxygenase as 2-hydroxymuconic semialdehyde, which exists in tautomeric equilibrium with its linear form, (2Z,4E)-2-hydroxy-6-oxohexa-2,4-dienoic acid. nih.govwikipedia.org This specific stereochemistry, with a cis (Z) configuration at the C2-C3 double bond and a trans (E) configuration at the C4-C5 double bond, is a direct consequence of the enzyme's catalytic mechanism.

In contrast, a different isomer, (2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid, has been identified as a product in the degradation pathway of testosterone in the bacterium Comamonas testosteroni TA441. researchgate.netnih.govasm.org In this pathway, the hydrolase TesD acts on a larger steroid intermediate (4,5-9,10-diseco-3-hydroxy-5,9,17-trioxoandrosta-1(10),2-dien-4-oic acid), releasing two products, one of which is the pure (2Z,4Z) isomer of 2-hydroxyhexa-2,4-dienoic acid. nih.govasm.orgebi.ac.uk This was the first report of the isolation and characterization of this pure 4Z isomer as a steroid degradation intermediate. nih.govasm.org

The subsequent enzymes in these pathways exhibit stereospecificity. For example, the hydratase TesE from C. testosteroni specifically converts the (2Z,4Z)-isomer to 4-hydroxy-2-oxohexanoic acid. researchgate.netasm.org This highlights that the specific isomeric form of this compound produced is crucial for its subsequent metabolism, and different metabolic pathways can generate distinct isomers.

Table 1: Isomers of this compound and Their Enzymatic Origins

| Isomer | Precursor(s) | Key Enzyme | Organism/System Example |

|---|---|---|---|

| (2Z,4E)-2-Hydroxy-6-oxohexa-2,4-dienoic acid | Catechol | Catechol 2,3-dioxygenase | Pseudomonas sp. (TOL plasmid) nih.govnih.gov |

| (2Z,4Z)-2-Hydroxyhexa-2,4-dienoic acid | 4,5-9,10-diseco-3-hydroxy-5,9,17-trioxoandrosta-1(10),2-dien-4-oic acid | TesD (hydrolase) | Comamonas testosteroni TA441 researchgate.netnih.govasm.org |

Other Documented Biological Precursors and Enzymatic Reactions

This compound (in its tautomeric form as 2-hydroxymuconic semialdehyde) is a central intermediate in the meta-cleavage pathway, which is a common strategy employed by bacteria to catabolize a wide range of aromatic compounds. nih.govnih.gov These degradation pathways typically consist of "upper" pathways that convert various aromatic substrates into a limited number of central intermediates, like catechol or substituted catechols, and "lower" pathways that process these intermediates into the central metabolism (e.g., TCA cycle). unesp.brnih.gov

Numerous aromatic compounds serve as precursors that lead to the formation of this compound through the formation of catechol. These precursors are first transformed into catechol by various enzymatic reactions in the upper pathways.

Documented Precursors Funneling into Catechol:

Toluene and Xylenes: The TOL plasmid (e.g., pWW0 from Pseudomonas putida) encodes a well-studied pathway where toluene is oxidized to benzoate (B1203000), which is then converted to catechol. nih.govnih.gov

Benzoate: Benzoate is a common intermediate and is converted to catechol by benzoate dioxygenase and a subsequent dehydrogenase. unesp.br

Naphthalene: The degradation of naphthalene can proceed through salicylate (B1505791) to catechol. nih.govnih.gov

Phenol: Phenol can be directly hydroxylated to form catechol. nih.gov

Nitrobenzene (B124822): In Pseudomonas pseudoalcaligenes JS45, nitrobenzene is converted via nitrobenzene 1,2-dioxygenase to catechol and nitrite. researchgate.net

Carbazole (B46965): In Pseudomonas resinovorans, carbazole is converted via angular dioxygenation to 2'-aminobiphenyl-2,3-diol, which is then cleaved to form intermediates including 2-hydroxypenta-2,4-dienoate, downstream of the this compound step, implying a related pathway. tandfonline.com

Substituted catechols, derived from precursors like toluates (methyl-benzoates) or chlorobenzenes, are also processed by the meta-cleavage pathway. researchgate.netnih.gov For example, 3-methylcatechol (B131232) and 4-methylcatechol, derived from toluene and p-toluate (B1214165) respectively, are converted by catechol 2,3-dioxygenase into methylated analogs of this compound, such as (2Z,4E)-2-hydroxy-6-oxohepta-2,4-dienoic acid. researchgate.netnih.govebi.ac.uk

Another significant, distinct pathway that produces a derivative of this compound is the degradation of steroids like testosterone in Comamonas testosteroni. asm.orgresearchgate.net Here, the steroidal A-ring is aromatized and then subjected to meta-cleavage. The resulting intermediate is hydrolyzed by the enzyme TesD to yield two molecules, one of which is (2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid. nih.govasm.org This demonstrates that the formation of this dienoic acid is not limited to the catabolism of simple aromatic hydrocarbons.

Table 2: Summary of Precursors and Key Upper Pathway Enzymes

| Biological Precursor | Key Upper Pathway Enzyme(s) | Resulting Intermediate for Cleavage |

|---|---|---|

| Toluene | Xylene monooxygenase, Benzyl alcohol dehydrogenase, Benzaldehyde dehydrogenase | Benzoate |

| Benzoate | Benzoate dioxygenase, Dihydrodiol dehydrogenase | Catechol |

| Phenol | Phenol hydroxylase | Catechol |

| Naphthalene | Naphthalene dioxygenase, Salicylate hydroxylase | Catechol |

| Nitrobenzene | Nitrobenzene 1,2-dioxygenase | Catechol |

| Testosterone | TesA1A2, TesB (meta-cleavage enzyme) | 4,5-9,10-diseco-3-hydroxy-5,9,17-trioxoandrosta-1(10),2-dien-4-oic acid |

Enzymatic Degradation and Subsequent Metabolic Fates of 6 Hydroxyhexa 2,4 Dienoic Acid

Pathways of Further Biotransformation in Microorganisms

The biotransformation of 6-hydroxyhexa-2,4-dienoic acid in microorganisms proceeds through a defined sequence of reactions, primarily involving hydration and subsequent cleavage.

The initial step in the degradation of this compound is a hydration reaction. In organisms like Comamonas testosteroni, this conversion is catalyzed by the hydratase TesE. asm.orgnih.govuniprot.org TesE adds a water molecule to 2-hydroxyhexa-2,4-dienoic acid, yielding 4-hydroxy-2-oxohexanoic acid as the direct product. asm.orgnih.govresearchgate.netebi.ac.uk The gene tesE is part of a larger gene cluster (tesEFG) responsible for this part of the degradation pathway. researchgate.net In Mycobacterium tuberculosis, a homologous set of genes, hsaEFG, performs the same function. researchgate.net The activity of TesE is specific to this hydration step, and its absence halts the degradation pathway at 2-hydroxyhexa-2,4-dienoic acid. During experimental purification, the product 4-hydroxy-2-oxohexanoic acid can sometimes lactonize under acidic conditions to form 2-hydroxy-4-hex-2-enolactone. asm.orgnih.govebi.ac.uk

Following the hydration step, the resulting 4-hydroxy-2-oxohexanoic acid undergoes a retro-aldol cleavage. This reaction is catalyzed by an aldolase (B8822740), such as TesG in C. testosteroni or its homolog HsaF in M. tuberculosis. researchgate.netuniprot.org This cleavage breaks the six-carbon chain of 4-hydroxy-2-oxohexanoic acid into two smaller molecules: pyruvate (B1213749) and propionaldehyde (B47417). researchgate.netuniprot.orguoguelph.ca The propionaldehyde is then typically oxidized to propionyl-CoA by a dehydrogenase, like HsaG. researchgate.netuoguelph.ca Pyruvate and propionyl-CoA are central metabolites that can be readily assimilated into the cell's primary metabolic pathways, such as the citric acid cycle, for energy production and biosynthesis.

Involvement in Broader Biogeochemical Cycles

The microbial degradation of aromatic compounds, a process in which this compound is an intermediate, is a critical component of global biogeochemical cycles, particularly the carbon cycle. nih.govmicrobiologyresearch.org Aromatic compounds, such as lignin (B12514952) from plant biomass and pollutants like polycyclic aromatic hydrocarbons (PAHs), are abundant in many environments. nih.govoup.com Microorganisms, especially bacteria, have evolved diverse catabolic pathways to break down these complex molecules and use them as carbon and energy sources. csic.esmicrobiologyresearch.org

These degradation pathways are essential for recycling carbon in anoxic environments like sediments and aquifers, where large quantities of aromatic compounds accumulate. nih.gov The breakdown of these compounds by anaerobic and facultative anaerobic bacteria prevents the permanent sequestration of carbon and returns it to the biosphere. nih.gov The ability of microbial communities to degrade these substances is crucial for the sustainable development of the biosphere and has significant implications for bioremediation of contaminated sites. csic.esacs.org For instance, certain bacterial taxa, such as Pseudomonadales, are known to be involved in the degradation of PAHs in marine environments. acs.org The enzymes and pathways involved, including those that process this compound, demonstrate the metabolic versatility of bacteria in adapting to and recycling a wide range of chemical structures. csic.esnih.gov

Enzymology of this compound Catabolism

The enzymes responsible for the catabolism of this compound and its precursors are highly specialized. They belong to well-characterized families of hydrolases and hydratases that are common in the degradation pathways of aromatic compounds.

The catabolic pathway involves several key enzymes, primarily hydrolases that produce this compound and hydratases that initiate its breakdown.

Hydrolases : The production of this compound often results from the hydrolysis of a meta-cleavage product of an aromatic ring. For example, in testosterone (B1683101) degradation by Comamonas testosteroni, the hydrolase TesD cleaves 4,5-9,10-diseco-3-hydroxy-5,9,17-trioxoandrosta-1(10),2-dien-4-oic acid to yield 2-hydroxyhexa-2,4-dienoic acid and another product. nih.govebi.ac.uk Similarly, in cholesterol degradation in Mycobacterium tuberculosis, the hydrolase HsaD performs an analogous C-C bond cleavage. semanticscholar.orgdrugbank.comresearchgate.net These hydrolases are often serine-dependent enzymes belonging to the α/β hydrolase superfamily. researchgate.net

Hydratases : The key enzyme acting on this compound is a hydratase. TesE from C. testosteroni is a well-characterized example, classified under EC 4.2.1.132. uniprot.org It specifically catalyzes the hydration of 2-hydroxyhexa-2,4-dienoic acid to 4-hydroxy-2-oxohexanoic acid. uniprot.org

The subsequent aldolase, such as BphI from Burkholderia xenovorans LB400 (a 4-hydroxy-2-oxovalerate aldolase, EC 4.1.3.39), has been shown to be capable of cleaving 4-hydroxy-2-oxohexanoate (B1245416) with high efficiency, producing pyruvate and propionaldehyde. wikipedia.org Interestingly, some of these aldolases are part of enzyme complexes that channel the reactive aldehyde product directly to the next enzyme in the pathway, an aldehyde dehydrogenase, preventing its release into the cytoplasm. uoguelph.cawikipedia.org

Table 1: Key Enzymes in the Biotransformation of this compound and its Precursors

| Enzyme Name | Gene Name | Organism | Enzyme Commission (EC) Number | Function/Reaction | Reference |

|---|---|---|---|---|---|

| TesD | tesD | Comamonas testosteroni | N/A (Hydrolase) | Hydrolysis of a steroid meta-cleavage product to form (2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid. | nih.govebi.ac.uk |

| HsaD | hsaD | Mycobacterium tuberculosis | 3.7.1.19 | Hydrolysis of the cholesterol meta-cleavage product (4,9-DSHA) to yield 2-hydroxy-hexa-2,4-dienoate (HHD). | semanticscholar.orgdrugbank.comresearchgate.net |

| 2-hydroxyhexa-2,4-dienoate hydratase | tesE | Comamonas testosteroni | 4.2.1.132 | Hydration of 2-hydroxyhexa-2,4-dienoic acid to 4-hydroxy-2-oxohexanoic acid. | asm.orguniprot.org |

| 4-hydroxy-2-oxohexanoate aldolase | hsaF | Mycobacterium tuberculosis | 4.1.3.43 | Cleavage of 4-hydroxy-2-oxohexanoate to pyruvate and propanal. | uniprot.org |

| 4-hydroxy-2-oxovalerate aldolase | BphI | Burkholderia xenovorans | 4.1.3.39 | Cleavage of 4-hydroxy-2-oxohexanoate to pyruvate and propionaldehyde. | wikipedia.org |

Characterization of Key Hydrolases and Hydratases

Substrate Specificity and Catalytic Efficiency

The enzymes responsible for processing this compound and its precursors, primarily C-C hydrolases from the α/β-hydrolase superfamily, exhibit varied substrate specificity and catalytic efficiency. semanticscholar.orgnih.gov A well-studied example is the HsaD enzyme from Mycobacterium tuberculosis, which is essential for the pathogen's survival within macrophages. rug.nlmdpi.com HsaD catalyzes the hydrolysis of the cholesterol meta-cleavage product, 4,5-9,10-diseco-3-hydroxy-5,9,17-trioxoandrosta-1(10),2-diene-4-oic acid (DSHA), to produce HHD and 9,17-dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid (DOHNAA). semanticscholar.orgmdpi.com

While DSHA is its proposed physiological substrate, HsaD can also hydrolyze other meta-cleavage products, such as 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA), an intermediate in biphenyl (B1667301) degradation. semanticscholar.orgrcsb.orguniprot.org Research has shown that HsaD has a significantly higher specificity for DSHA compared to other analogs. semanticscholar.orgrcsb.org The catalytic efficiency (kcat/Km) for DSHA is reported to be 4 to 33 times higher than for HOPDA and a synthetic analog, respectively. semanticscholar.orgrcsb.org

| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Relative Specificity |

|---|---|---|---|---|

| DSHA | 1.5 ± 0.1 | 45 ± 7 | (3.3 ± 0.3) x 10⁴ | 100% |

| HOPDA | 0.43 ± 0.01 | 55 ± 3 | (7.8 ± 0.5) x 10³ | ~24% |

| HOPODA | 1.8 ± 0.1 | 1800 ± 200 | (1.0 ± 0.1) x 10³ | ~3% |

Active Site Architecture and Mechanistic Studies

The active sites of hydrolases that act on this compound analogs, such as HsaD and BphD, share common structural features. semanticscholar.orgnih.gov The substrate-binding pocket is typically located between two domains and is bifunctional, comprising a hydrophilic region that accommodates the polar dienoate moiety and a hydrophobic region that binds the rest of the substrate molecule. semanticscholar.orgnih.gov In HsaD, this nonpolar subsite is notably large, which is thought to be an adaptation to fit the bulky steroid-derived portion of its primary substrate, DSHA. semanticscholar.org

Mechanistic studies reveal a catalytic triad, often composed of serine, aspartate/glutamate, and histidine residues, which is a hallmark of the α/β-hydrolase fold. semanticscholar.org Studies on the BphD enzyme from Pseudomonas sp. LB400 using a reduced substrate analog are consistent with a general base-catalyzed mechanism. nih.gov This mechanism involves the activation of a water molecule by the active site histidine, which then performs a nucleophilic attack on the substrate to form a gem-diol intermediate, leading to C-C bond cleavage. nih.gov

Further insight comes from studies of an S114A (serine to alanine) variant of HsaD. semanticscholar.orgrcsb.org This mutation renders the enzyme catalytically impaired and allows for the study of the enzyme-substrate complex. semanticscholar.org The crystal structure of the S114A variant in complex with substrates revealed that the catalytic serine plays a crucial role in catalyzing the tautomerization of the substrate's enolate form, which strains the substrate for cleavage. semanticscholar.orgrcsb.org A key water molecule, positioned for activation by the serine, supports the proposed role of the serine in activating the nucleophilic water for the hydrolysis reaction. semanticscholar.orgrcsb.org

Structural Biology of Enzymes (e.g., Crystal Structures)

X-ray crystallography has provided detailed three-dimensional structures of several enzymes involved in the degradation of this compound and its analogs, offering a blueprint of their function.

The crystal structure of 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid (HPDA) hydrolase (BphD) from Rhodococcus sp. RHA1 was determined at 2.4 Å resolution. nih.gov It revealed an octameric enzyme where each subunit is composed of a core and a lid domain. nih.gov The active site is situated in a pocket between these two domains, featuring distinct hydrophobic and hydrophilic regions tailored to bind the amphipathic substrate. nih.gov

| Enzyme | Organism | PDB Code | Resolution (Å) | Description |

|---|---|---|---|---|

| BphD (HPDA Hydrolase) | Rhodococcus sp. RHA1 | 1C4X | 2.4 | Structure of the octameric enzyme, revealing core and lid domains with a bifurcated active site. nih.gov |

| HsaD (S114A variant) complex with DSHA | Mycobacterium tuberculosis | 2WUD | 1.9 | Structure of the catalytically impaired mutant bound to its physiological substrate, showing enzyme-induced strain. rcsb.org |

| HsaD (S114A variant) complex with HOPDA | Mycobacterium tuberculosis | 2WUE | 1.8 | Complex with the biphenyl-derived analog, highlighting the role of the active site in substrate binding and tautomerization. semanticscholar.org |

The structures of the S114A variant of HsaD from M. tuberculosis in complex with DSHA (PDB: 2WUD) and HOPDA (PDB: 2WUE) have also been solved to high resolution. semanticscholar.orgrcsb.org These structures show a ligand-dependent conformational change in the α-helical lid that covers the active site, supporting a two-conformation enzymatic mechanism. semanticscholar.org This structural flexibility is crucial for substrate binding and product release.

Intermediary Enzymes in Downstream Degradation

Once this compound is formed, it enters a downstream pathway for complete degradation. In Comamonas testosteroni, this process is handled by enzymes encoded by the tesEFG genes, which are located in the same gene cluster as the upstream steroid-degrading enzymes. nih.govasm.org These enzymes work in succession to convert HHD into central metabolites. researchgate.netresearchgate.net

The proposed enzymatic sequence is as follows:

TesE (Hydratase): This enzyme catalyzes the hydration of (2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid. nih.govasm.org The reaction adds a water molecule across one of the double bonds, leading to the formation of 4-hydroxy-2-oxohexanoic acid. researchgate.netasm.org

TesG (Aldolase): Following hydration, an aldolase cleaves the six-carbon intermediate. nih.gov

TesF (Dehydrogenase): This enzyme is believed to be a dehydrogenase involved in processing the products from the aldolase reaction. nih.gov

Together, the actions of TesE, TesF, and TesG are thought to metabolize this compound into pyruvate and propionyl-CoA, which can then be utilized by the cell's primary metabolic pathways, such as the TCA cycle. researchgate.netresearchgate.net The homology of these enzymes to those found in biphenyl degradation pathways, such as BphH, BphI, and BphJ, suggests a conserved strategy for the catabolism of these dienoic acid intermediates across different bacterial species and degradation pathways. nih.govasm.org

Molecular Genetics and Regulation of 6 Hydroxyhexa 2,4 Dienoic Acid Metabolism

Identification and Characterization of Gene Clusters

The enzymes responsible for the metabolism of 6-hydroxyhexa-2,4-dienoic acid are typically encoded in gene clusters, often located on plasmids or specific regions of the bacterial chromosome. These clusters ensure the coordinated expression of the necessary enzymes for the complete degradation of aromatic compounds.

One of the most well-characterized examples is the meta-cleavage pathway for catechol, which is central to the degradation of a wide range of aromatic hydrocarbons such as benzene, toluene (B28343), and naphthalene (B1677914). The genes for this pathway are often organized in operons. For instance, in Pseudomonas species, the TOL plasmid pWW0 contains a well-studied operon where the genes for the conversion of benzoate (B1203000) to catechol and the subsequent meta-cleavage are located. This pathway proceeds through 2-hydroxymuconic semialdehyde, a precursor to this compound.

Similarly, the degradation of other aromatic compounds converges on pathways involving this intermediate. In Burkholderia xenovorans LB400, two identical mhbRTDHI gene clusters have been identified, encoding the gentisate pathway. This pathway is a central route for the catabolism of compounds like 3-hydroxybenzoate and salicylate (B1505791), which are ultimately converted to intermediates that can enter the tricarboxylic acid (TCA) cycle.

Research on Pseudomonas stutzeri OX1 has identified a gene cluster for toluene and o-xylene catabolism that includes genes for phenol hydroxylase, catechol 2,3-dioxygenase, 2-hydroxymuconate semialdehyde dehydrogenase, and 2-hydroxymuconate semialdehyde hydrolase. oup.comunesp.br The gene order in this cluster shows similarity to the dmp operon for phenol catabolism in Pseudomonas sp. strain CF600, suggesting a common evolutionary origin. oup.com

Table 1: Examples of Gene Clusters in Aromatic Degradation Pathways

| Gene Cluster/Operon | Encoded Pathway | Key Enzymes | Organism Example |

| mhbRTDHI | Gentisate Pathway | Gentisate 1,2-dioxygenase | Burkholderia xenovorans LB400 nih.gov |

| dmp operon | Phenol Catabolism | Phenol hydroxylase, Catechol 2,3-dioxygenase | Pseudomonas sp. CF600 oup.com |

| tou operon | Toluene/o-xylene Catabolism | Toluene monooxygenase, Catechol 2,3-dioxygenase | Pseudomonas stutzeri OX1 oup.comunesp.br |

| TOL plasmid pWW0 | Toluene/Benzoate Degradation | XylE (Catechol 2,3-dioxygenase) | Pseudomonas putida nih.gov |

Transcriptional Regulation of Enzymes Involved in its Synthesis and Degradation

The expression of the genes involved in the synthesis and degradation of this compound is tightly controlled at the transcriptional level. This regulation allows bacteria to respond to the presence of specific aromatic compounds in their environment, ensuring that the metabolic machinery is produced only when needed.

A common regulatory mechanism involves transcriptional activators, often belonging to the LysR-type transcriptional regulator (LTTR) family. plos.org These regulators are typically encoded by a gene located adjacent to the catabolic operon and are induced by the substrate of the pathway or an early intermediate.

In Pseudomonas stutzeri OX1, the expression of the meta-cleavage pathway genes is controlled by the TouR activator. oup.comunesp.br TouR is a phenol-responsive regulator that also controls the expression of the tou upper operon, which is responsible for the initial oxidation of toluene. oup.com This coordinated regulation ensures that both the upper and lower pathways for toluene degradation are activated simultaneously.

In Acinetobacter sp. strain ADP1, the degradation of benzoate and catechol is regulated by two transcriptional activators, BenM and CatM. plos.org BenM regulates the expression of the ben operon for the conversion of benzoate to catechol, while CatM regulates the cat operon for the subsequent degradation of catechol. plos.org There is also cross-regulation between these two regulators, allowing for a fine-tuned response to different carbon sources. plos.org

Catabolic repression is another important regulatory mechanism. In the presence of a preferred carbon source, such as glucose or glutamate, the expression of the genes for aromatic degradation is often repressed. This allows the bacteria to prioritize the use of more easily metabolizable substrates.

Functional Genomics Approaches to Elucidate Metabolic Networks

Functional genomics approaches, including proteomics and metabolomics, have been instrumental in elucidating the complex metabolic networks involved in the degradation of aromatic compounds and the role of this compound within them.

Proteomics, the large-scale study of proteins, has been used to identify the enzymes that are differentially expressed in the presence of specific aromatic compounds. In Rhodococcus sp. strain TFB, a proteomic analysis revealed that distinct metabolic pathways are induced for the degradation of mono- and polyaromatic compounds. nih.gov This approach, combined with molecular biology techniques, led to the identification of a complete pathway for the catabolism of phthalate. nih.gov Similarly, a proteogenomic study of Burkholderia sp. K24 identified four independent degradation pathways for various monocyclic aromatic hydrocarbons, all of which converge into the citric acid cycle. plos.org

Metabolomics, the comprehensive analysis of metabolites in a biological system, provides a direct readout of the metabolic state of an organism. By tracking the changes in metabolite concentrations over time, researchers can identify key intermediates and elucidate the steps in a metabolic pathway. A combined metagenomics and metabolomics study of petroleum-contaminated soil showed significant increases in the levels of polycyclic aromatic hydrocarbon metabolites like 9-fluorenone and gentisic acid, confirming the activity of specific degradation pathways. nih.gov

These "omics" technologies provide a systems-level understanding of how bacteria reconfigure their metabolism to degrade complex aromatic compounds, with this compound and its related pathways being central to these networks.

Horizontal Gene Transfer and Evolutionary Aspects of Degradation Pathways

The evolution of metabolic pathways for the degradation of aromatic compounds, including the one involving this compound, has been significantly shaped by horizontal gene transfer (HGT). HGT allows for the rapid acquisition of new metabolic capabilities, enabling bacteria to adapt to new environmental niches and degrade novel compounds.

There is strong evidence for the horizontal transfer of key genes in these pathways, particularly the gene for catechol 2,3-dioxygenase (C23O), a critical enzyme in the meta-cleavage pathway. Studies have shown that the C23O gene can be located on plasmids, which are mobile genetic elements that can be readily transferred between different bacterial species. nih.gov Phylogenetic analysis of C23O genes from various bacteria often shows incongruence with the phylogeny of the host organisms, suggesting that these genes have been horizontally transferred. nih.gov

The modular evolution of these degradation pathways is another important aspect. It is hypothesized that complete pathways have evolved in a modular fashion from at least three distinct elements. nih.gov The common meta-pathway operons are highly homologous and likely share a common ancestor. nih.gov This core module may have become fused to genes that convert various stable chemicals into catechol, forming the lower pathway operons. nih.gov Subsequently, the upper pathway operons for the initial oxidation of a wider range of aromatic hydrocarbons could have been acquired as a third module, increasing the catabolic versatility of the host bacterium. nih.gov This modular assembly through HGT has allowed for the rapid evolution of diverse and efficient degradation pathways for a wide array of natural and xenobiotic aromatic compounds.

Synthetic Methodologies and Chemical Transformations

Chemoenzymatic Synthesis Approaches

Biocatalysis offers a powerful toolkit for the synthesis of 6-hydroxyhexa-2,4-dienoic acid, leveraging the high selectivity of enzymes to control molecular architecture. This compound is a known intermediate in the microbial degradation of complex molecules like steroids, providing a natural blueprint for its synthesis. nih.govnih.gov In pathways for testosterone (B1683101) and cholesterol degradation in bacteria such as Comamonas testosteroni and Mycobacterium tuberculosis, hydrolase enzymes like TesD and HsaD cleave larger precursors to yield 2-hydroxyhexa-2,4-dienoic acid (HHD). nih.govwikipedia.orgorganic-chemistry.org

The inherent chirality and stereoisomerism of this compound and its derivatives make stereoselective synthesis a critical goal. Enzymes are particularly well-suited for this purpose, offering pathways to optically pure compounds that are challenging to achieve through conventional chemistry.

A notable example is the use of the yeast Candida parapsilosis ATCC 7330 as an efficient biocatalyst for the deracemization of related α-hydroxy esters. chim.it This process can produce (S)-enantiomers of (3E,5E)-alkyl-2-hydroxy-6-arylhexa-3,5-dienoates with high enantiomeric excess (up to 99%) and good yields (up to 80%). chim.it The mechanism involves a stereoinversion process, demonstrating the utility of whole-cell biocatalysts in generating specific chiral synthons. chim.it Similarly, acylase enzymes have been employed in scalable, concise routes to produce specific isomers of derivatives like Z-2-tert-butoxycarbonylamino-6-hydroxyhex-4-enoic acid, a key intermediate for synthesizing bulgecinine isomers. libretexts.org

Biocatalysis is frequently integrated into longer, multi-step synthetic routes, where an enzymatic step can resolve a key challenge, such as stereocontrol or functional group transformation under mild conditions. nih.gov The natural production of (2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid during the degradation of testosterone by the hydrolase TesD in Comamonas testosteroni TA441 is a prime example of a biological multi-step route. wikipedia.orgucl.ac.uk In this pathway, the A-ring of the steroid is aromatized and cleaved, ultimately yielding the pure 4Z isomer of the dienoic acid. wikipedia.orgucl.ac.uk

In engineered biosynthetic strategies, enzymes are used as modules in a production line. For instance, a two-step process can be designed where the first step involves the enzymatic hydrolysis of a lactone, such as ε-caprolactone, to its corresponding hydroxy acid. Lipases like Candida antarctica lipase (B570770) B (CalB) are effective for this initial hydrolytic step. The resulting hydroxy acid can then be acted upon by a cascade of other enzymes, such as dehydrogenases and transaminases, to introduce further functionality. Such multi-enzyme systems, which can be co-immobilized for continuous flow processes, showcase the potential for building complex molecules from simple precursors in a controlled, efficient manner.

| Enzyme/Organism | Substrate | Product | Key Research Finding |

|---|---|---|---|

| Candida parapsilosis ATCC 7330 | Racemic (3E,5E)-alkyl-6-aryl-2-hydroxyhexa-3,5-dienoates | (S)-enantiomers of substrates | Achieved high enantiomeric excess (ee) of 93-99% and yields of 73-80% via deracemization. chim.it |

| Acylase Enzymes (L- and D-acylase) | (2RS)-2-Amino-6-hydroxy-4-hexynoic acid derivative | Enantiomers of N-Boc-amino acid | A one-pot procedure using L- and D-acylases allowed for the preparation of both enantiomers of a bulgecinine precursor. libretexts.org |

| TesD Hydrolase (from Comamonas testosteroni) | 4,5-9,10-diseco-3-hydroxy-5,9,17-trioxoandrosta-1(10),2-dien-4-oic acid | (2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid | First isolation of the pure 4Z isomer as a direct product from enzymatic degradation of a testosterone intermediate. wikipedia.orgucl.ac.uk |

| Candida antarctica lipase B (CalB) | ε-caprolactone | 6-hydroxycaproic acid | Immobilized lipase efficiently catalyzes the hydrolysis to the hydroxy-acid precursor with >90% molar conversion. |

Total Chemical Synthesis of this compound and its Isomers

While enzymatic methods offer precision, total chemical synthesis provides versatility and access to a wider range of isomers and analogs. Synthetic strategies often focus on constructing the conjugated diene system with control over the geometry of the double bonds.

The total synthesis of this compound and its analogs often relies on building the carbon skeleton from simpler precursors using established carbon-carbon bond-forming reactions.

Heck Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds. A strategy for synthesizing related 2-hydroxy-6-ketohexa-2,4-dienoic acid intermediates involves the Heck coupling of ethyl 3-bromo-2-acetoxyacrylate with various vinyl ketals, achieving yields of 70-90%. This approach demonstrates the feasibility of coupling C3 and C4 fragments to construct the hexadienoic backbone.

Wittig Reaction: The Wittig reaction is a cornerstone of alkene synthesis and is commonly used to form conjugated diene systems. libretexts.org The reaction of a phosphonium (B103445) ylide with an aldehyde can generate the desired double bond with predictable, albeit not always perfect, stereochemistry. nih.gov For instance, the synthesis of (2E,4Z)-hexa-2,4-dienoic acid can be achieved through the condensation of crotonaldehyde (B89634) with malonic acid, a related olefination strategy.

Aldol-type Condensations: Condensation reactions are also employed. The synthesis of (2Z)-3,5-dimethyl-2,4-dienoic acids has been achieved through an LDA-induced condensation of alkan-2-ones with ethyl 3-methylbut-2-eneoate, showcasing a method to generate (2Z) isomers.

Controlling the stereochemistry of the double bonds is a central challenge in the synthesis of this compound isomers. The naturally occurring isomer produced during testosterone degradation is the pure (2Z,4Z) form. wikipedia.orgucl.ac.uk

Achieving this level of control synthetically requires careful selection of reagents and conditions. The Wittig reaction offers a degree of stereocontrol; unstabilized ylides typically favor the formation of Z-alkenes, while stabilized ylides tend to produce E-alkenes. nih.gov By choosing the appropriate ylide and carbonyl compound, chemists can influence the geometry of the newly formed double bond. For example, an LDA-induced condensation has been successfully used to generate (2Z)-dienoic acids. The synthesis of a mixture of 4Z and 4E isomers of 2-hydroxyhexa-2,4-dienoic acid has been reported, indicating that chemical methods can access these structures, though isolating the pure isomer remains a challenge. wikipedia.org

Synthesis of Structural Analogs and Derivatives for Mechanistic Studies

To probe the function of enzymes that metabolize this compound, researchers synthesize a variety of structural analogs and derivatives. These modified compounds act as tools to investigate enzyme mechanisms, substrate specificity, and reaction transition states.

A key example is the synthesis of a series of 6-aryl-2-hydroxy-6-ketohexa-2,4-dienoic acids using a Heck coupling strategy. These analogs were used to study the catalytic mechanism of the C-C hydrolase BphD. By introducing different para-substituents on the aryl ring, a Hammett plot was derived, providing evidence for a departing carbanion in the transition state of the C-C bond cleavage. Furthermore, a reduced analog, 2,6-dihydroxy-6-phenylhexa-2,4-dienoic acid, was synthesized and processed by the enzyme, which helped to elucidate the role of a general base in the catalytic mechanism.

Other derivatives, such as Z-2-tert-butoxycarbonylamino-6-hydroxyhex-4-enoic acid, have been synthesized chemoenzymatically to serve as key intermediates in the total synthesis of natural products like bulgecinine. libretexts.org

| Analog/Derivative Name | Synthetic Method | Purpose of Synthesis |

|---|---|---|

| 6-Aryl-2-hydroxy-6-ketohexa-2,4-dienoic acids | Heck coupling | To investigate the enzymatic mechanism and transition state of the C-C hydrolase BphD. |

| 2,6-Dihydroxy-6-phenylhexa-2,4-dienoic acid | Chemical synthesis (details not specified) | Used as a reduced substrate analog to distinguish between catalytic mechanisms of BphD hydrolase. |

| Z-2-tert-Butoxycarbonylamino-6-hydroxyhex-4-enoic acid | Chemoenzymatic route using acylases | Served as a key chiral intermediate for the synthesis of bulgecinine isomers. libretexts.org |

| (2Z)-3,5-Dimethyl-2,4-dienoic acids | LDA-induced condensation | Served as a diene substrate for the synthesis of 1,2-dioxolane analogs of marine sponge metabolites. |

Modifications to the Hexadienoic Acid Backbone

The hexadienoic acid backbone serves as a versatile scaffold that can be chemically altered to yield a variety of derivatives with different physicochemical properties. These modifications can occur at the carboxylic acid terminus, the conjugated double bonds, or by introducing new functional groups onto the carbon chain. The addition of a hydroxyl group to form this compound, for instance, enhances the molecule's polarity.

Research into the metabolism of aromatic compounds and steroids has revealed several naturally occurring modifications to the core hexadienoic acid structure. These enzymatic transformations demonstrate the backbone's capacity for functionalization.

| Modification Type | Example Resulting Compound | Notes | References |

|---|---|---|---|

| Hydroxylation | 2-Hydroxyhexa-2,4-dienoic acid | An isomer identified as an intermediate in testosterone degradation pathways in Comamonas testosteroni. | mdpi.comnih.gov |

| Hydration & Tautomerization | 4-Hydroxy-2-oxohexanoic acid | Formed from the enzymatic hydration of 2-hydroxyhexa-2,4-dienoic acid. The product exists in equilibrium with its lactone form. | nih.govnih.gov |

| Oxidation | 6-Oxohexa-2,4-dienoic acid | A related aldehyde derivative (muconic acid semialdehyde) that can be formed from the oxidation of the terminal alcohol. | smolecule.com |

| Methylation | 4-Methylhexa-2,4-dienoic acid | A methylated analogue synthesized from sorbic acid. The methyl group alters the molecule's hydrophobicity and biological activity. |

Introduction of Reporter Groups or Labels for Research Probes

To investigate the biological roles, metabolic fates, and molecular interactions of this compound, it can be chemically modified to include reporter groups or labels. These tagged molecules, or research probes, allow for detection and quantification using various analytical techniques. While direct labeling of this compound is not extensively documented, methodologies applied to analogous unsaturated fatty acids and hydroxy acids provide a clear framework for its derivatization.

The primary functional handles for derivatization are the carboxylic acid and the terminal hydroxyl group. Common strategies include fluorescent labeling for imaging, radiolabeling for metabolic tracing, and biotinylation for affinity-based studies. A two-step approach is often employed, where a reactive handle (e.g., an azide (B81097) or alkyne) is first introduced, followed by a "click chemistry" reaction with a reporter molecule. rsc.orgresearchgate.net

| Labeling Strategy | Reporter Group | Potential Attachment Chemistry | Application | References |

|---|---|---|---|---|

| Fluorescent Labeling | BODIPY, Naphthalimide | Esterification or amidation at the carboxylic acid. The hydroxyl group could also be etherified with a fluorescent tag. | Fluorescence microscopy, HPLC-based assays, and fluorescence polarization to study cellular uptake and enzyme interactions. | physiology.orgcaymanchem.comnih.gov |

| Radiolabeling | ¹⁸F, ¹¹C, ⁶⁷Ga, ³H | Synthesis of analogues incorporating a radioactive isotope. For example, creating an ¹⁸F-labeled analogue for PET imaging. | In vivo imaging (PET/SPECT) to track metabolic pathways, biodistribution, and pharmacokinetics of the molecule. | snmjournals.orgplos.orgplos.orgacs.org |

| Biotinylation | Biotin (B1667282) | Covalent attachment of biotin via an amide linkage to the carboxylic acid, often using a spacer arm to reduce steric hindrance. | Affinity purification (pull-down assays) to identify binding proteins and study protein-ligand interactions using streptavidin-coated beads. | nih.govcaymanchem.comcreative-proteomics.com |

| Click Chemistry Handle | Azide or Alkyne | Incorporation of an azide or alkyne group at the hydroxyl or carboxyl terminus, enabling subsequent reaction with a complementary reporter group. | Versatile two-step labeling (e.g., CuAAC, SPAAC) allowing for the introduction of various reporters (fluorescent, biotin, etc.) for diverse applications. | nih.govsnmjournals.orgacs.org |

Advanced Analytical Methodologies for Research Investigations

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC-MS with derivatization)

Chromatographic methods are fundamental to isolating and quantifying 6-hydroxyhexa-2,4-dienoic acid from complex biological matrices. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. For instance, researchers have successfully used HPLC systems to monitor the enzymatic conversion of precursor compounds into 2-hydroxyhexa-2,4-dienoic acid. researchgate.netnih.gov In one study, a Waters 2690 HPLC system equipped with an Inertsil ODS-3 column was employed. The elution was carried out using a linear gradient of acetonitrile (B52724) and water, both containing a small percentage of trifluoroacetic acid (TFA), allowing for the separation and analysis of the compound. researchgate.net The use of three-dimensional HPLC analysis has also been reported, providing detailed insights into the purification and reaction kinetics of the compound. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) offers another powerful analytical approach. However, due to the polar nature and low volatility of carboxylic acids like this compound, derivatization is a necessary prerequisite for GC analysis. researchgate.netsigmaaldrich.com This process modifies the functional groups of the analyte to increase its volatility and improve its chromatographic behavior. researchgate.netsigmaaldrich.com

Common derivatization strategies include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace active hydrogens on the hydroxyl and carboxyl groups with nonpolar silyl (B83357) groups. researchgate.netsigmaaldrich.com MTBSTFA derivatives are known to be more stable and less sensitive to moisture. sigmaaldrich.com

Acylation: Reagents such as acetic anhydride (B1165640) or perfluorinated acid anhydrides (e.g., TFAA, PFAA, HFAA) react with hydroxyl and amine groups to form stable and volatile derivatives. mdpi.comresearchgate.net

Alkylation: N,N-dimethylformamide dimethylacetal can be used for the alkylation of carboxylic acids. researchgate.net

The choice of derivatization reagent is critical and depends on the specific analytical requirements. For example, in situ derivatization with acetic anhydride has been shown to be effective for quantifying reactive ingredients in complex mixtures, as it prevents chemical reactions between the analytes before instrumental analysis. mdpi.com

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Waters 2690 HPLC | researchgate.net |

| Column | Inertsil ODS-3 (2.1 x 250 mm) | researchgate.net |

| Mobile Phase A | CH3CN-CH3OH-TFA (95:5:0.05) | researchgate.net |

| Mobile Phase B | H2O-CH3OH-TFA (95:5:0.05) | researchgate.net |

| Gradient | Linear gradient from 80% B to 35% B over 10 min | researchgate.net |

Spectroscopic Characterization in Research Contexts (e.g., NMR, Mass Spectrometry for structural elucidation within pathways)

Spectroscopic techniques are indispensable for the structural elucidation of this compound and its isomers. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

In a study identifying (2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid, both ¹H and ¹³C NMR were utilized. asm.org The ¹³C NMR spectrum in a CD₃OD solution revealed six carbon signals, including those for a methyl group, three olefinic methines, and two quaternary carbons. asm.org The ¹H NMR spectrum showed signals corresponding to a terminal methyl group and sequential protons along the carbon chain. asm.org Two-dimensional NMR techniques, such as DQF-COSY, HMQC, and HMBC, were employed to confirm the complete assignments and establish the (2Z,4Z) configuration. asm.org These analyses indicated that the compound exists in the enol form in methanol (B129727) solution. asm.org

Mass Spectrometry (MS) is crucial for determining the molecular weight and fragmentation patterns of the compound, which aids in its identification. In the context of metabolic pathways, MS analysis has been used to identify 2-hydroxyhexa-2,4-dienoic acid as an intermediate in testosterone (B1683101) degradation by Comamonas testosteroni. asm.org The molecular ion peak and its fragmentation pattern provide a fingerprint for the compound. When coupled with chromatographic techniques like HPLC or GC, MS offers a highly sensitive and specific method for detecting and identifying this compound in complex mixtures.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| 2 | - | 141.8 | asm.org |

| 3 | - | - | asm.org |

| 4 | - | - | asm.org |

| 5 | - | - | asm.org |

| 6 | 1.78 | - | asm.org |

| Carboxyl | - | 168.0 | asm.org |

Isotopic Labeling Studies for Tracing Metabolic Flux

Isotopic labeling is a powerful technique used to trace the path of atoms through metabolic pathways. wikipedia.org By introducing isotopically labeled substrates (e.g., containing ¹³C or ²H) into a biological system, researchers can follow the incorporation of these isotopes into downstream metabolites, including this compound. wikipedia.org This allows for the mapping of metabolic fluxes and the determination of pathway connectivity.

This technique is particularly valuable for confirming the intermediates in a degradation pathway. For example, in the study of steroid degradation, providing a labeled steroid precursor would allow researchers to track the label through to the formation of this compound and its subsequent metabolites. asm.org The presence and position of the isotopic label in the products can be detected using mass spectrometry or NMR, providing direct evidence of the metabolic route. wikipedia.org While specific studies detailing isotopic labeling for this compound are not abundant in the provided results, the methodology is a standard and crucial tool in metabolic research. doi.org

Enzymatic Assays and Kinetic Analysis in Research Settings

Enzymatic assays are essential for characterizing the enzymes that produce and consume this compound. These assays measure the rate of the enzymatic reaction, allowing for the determination of key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). semanticscholar.org

Spectrophotometric assays are commonly used to monitor the activity of enzymes involved in the metabolism of this compound. semanticscholar.orgpnas.org For example, the hydrolysis of a meta-cleavage product (MCP) to form 2-hydroxy-hexa-2,4-dienoate can be followed by monitoring changes in absorbance at a specific wavelength. pnas.org The initial velocities of the reaction are determined from the linear phase of the progress curves. semanticscholar.org

In studies of steroid degradation, enzymatic assays have been used to characterize the activity of MCP hydrolases, such as HsaD, which are involved in the cleavage of steroid rings to produce intermediates like 2-hydroxy-hexa-2,4-dienoate. semanticscholar.orgpnas.org By comparing the enzyme's activity with different substrates, researchers can determine its substrate specificity. For instance, the specificity of HsaD from Mycobacterium tuberculosis was found to be significantly higher for the steroid meta-cleavage product DSHA than for other aromatic MCPs. semanticscholar.org

Computational and Theoretical Studies

Molecular Modeling of Enzyme-Substrate Interactions

Molecular modeling, particularly through X-ray crystallography, has been crucial in elucidating the interactions between enzymes and their substrates in pathways involving 6-Hydroxyhexa-2,4-dienoic acid. A key enzyme in this context is HsaD from Mycobacterium tuberculosis, a hydrolase involved in cholesterol catabolism that yields 2-hydroxy-hexa-2,4-dienoic acid (HHD). researchgate.net

Studies on HsaD have provided high-resolution crystal structures, offering a window into its catalytic mechanism. To capture the enzyme-substrate complex, researchers have often used a catalytically impaired variant, such as S114A, where the active site serine is replaced with alanine. mdpi.com This substitution allows for the stable binding of substrates without rapid turnover. The crystal structures of this S114A variant have been solved in complex with various meta-cleavage products (MCPs), including 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) and the physiological substrate, 4,5–9,10-diseco-3-hydroxy-5,9,17-tri-oxoandrosta-1(10),2-diene-4-oic acid (DSHA). mdpi.com

These structural models reveal critical interactions. For instance, the binding of the substrate DSHA to the S114A variant was determined to have a dissociation constant (Kd) of 51 ± 2 µM. mdpi.com Spectroscopic analysis of this enzyme-substrate complex showed a significant red-shift in the maximal absorbance, which structural data suggest is due to enzyme-induced strain on the substrate's enolate form. mdpi.com This strain is believed to be a key part of the catalytic mechanism, facilitating the necessary tautomerization for hydrolysis. mdpi.com Furthermore, the models show a distinct, ligand-dependent conformational change in an α-helical "lid" that covers the active site, supporting a two-conformation enzymatic mechanism. mdpi.com

Table 1: Crystallographic Data for HsaD S114A Variant Complexes

| Parameter | HsaD S114A•HOPDA | HsaD S114A•DSHA |

| PDB Code | 2ZCH | 2ZCL |

| Resolution (Å) | 1.80 | 1.90 |

| Space group | P21 | P21 |

| Unit cell dimensions (Å) | a=46.0, b=100.2, c=64.1 | a=46.3, b=100.8, c=64.3 |

| Completeness (%) | 99.4 (98.0) | 99.8 (100) |

| Rmerge (%) | 5.3 (33.8) | 6.5 (34.0) |

| Rwork / Rfree (%) | 18.0 / 22.3 | 19.4 / 24.3 |

| Data sourced from a 2008 study on HsaD characterization. mdpi.com Values in parentheses are for the highest resolution shell. |

Quantum Chemical Calculations of Reaction Mechanisms and Energetics

Quantum chemical calculations, often integrated into hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) models, provide deep insights into the energetics and electronic rearrangements during enzymatic reactions. pnas.orgnih.govacs.orgmdpi.com While specific QM/MM studies on HsaD are not widely documented, extensive research on homologous enzymes like BphD, a hydrolase from the biphenyl (B1667301) degradation pathway that also acts on a meta-cleavage product (HOPDA), illustrates the power of this approach. researchgate.netrsc.orgresearchgate.net

QM/MM studies on BphD have detailed its catalytic mechanism, which involves a canonical Ser-His-Asp catalytic triad. rsc.org The calculations favor a substrate-assisted acylation mechanism. This process involves the formation of a tetrahedral intermediate, followed by protonation of the leaving group to form an acyl-enzyme intermediate. nih.gov The product of this acylation, 2-hydroxypenta-2,4-dienoic acid, is then released. rsc.org The subsequent deacylation step involves the entry of water molecules into the active site to hydrolyze the acyl-enzyme intermediate, regenerating the free enzyme. rsc.org

These computational models allow for the calculation of energy barriers for each step of the reaction. For the BphD-catalyzed hydrolysis of HOPDA, the rate-determining step was identified, and the calculated energy barriers provided quantitative support for the proposed mechanism. rsc.org Such calculations also enable the investigation of the roles of individual amino acid residues in the active site. By computationally mutating residues (e.g., H265A in BphD) and recalculating the energy profile, researchers can quantify the contribution of specific residues to catalysis. rsc.org This approach is invaluable for understanding the fine details of C-C bond hydrolysis and for guiding protein engineering efforts.

In Silico Pathway Reconstruction and Flux Balance Analysis

In silico reconstruction of metabolic networks allows for a systems-level understanding of how organisms utilize compounds like this compound. Genome-scale metabolic models (GSMMs) are constructed based on genomic data, biochemical literature, and physiological information. nih.gov These models serve as the basis for Flux Balance Analysis (FBA), a computational method used to predict metabolic flux distributions within a cell. nih.gov

Bacteria such as Pseudomonas putida and Comamonas testosteroni are well-studied for their ability to degrade aromatic compounds and steroids, pathways in which this compound appears as an intermediate. mdpi.complos.orgfrontiersin.org For P. putida, several GSMMs, including iJN746 and iJN1462, have been developed. nih.govnih.gov These models encompass the complex catabolic pathways for aromatic compounds like toluene (B28343), biphenyl, and benzoate (B1203000), which converge on intermediates that are structurally related to this compound. nih.govgenome.jp FBA simulations using these models can predict growth rates on various substrates, identify essential genes for specific metabolic functions, and guide metabolic engineering strategies to enhance bioremediation or the production of valuable chemicals. nih.govpeerj.com

Similarly, for Comamonas testosteroni, which degrades testosterone (B1683101) to produce this compound, transcriptome analysis has been used to identify a large, 100-kb steroid-degrading gene cluster. frontiersin.org This type of data is foundational for reconstructing the specific degradation pathway in silico. By applying FBA to such a reconstructed pathway, one could analyze the carbon flux through intermediates like this compound, predict the effects of gene knockouts, and identify potential metabolic bottlenecks or regulatory control points. mdpi.com

Docking and Dynamics Simulations for Ligand Binding

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of ligands (such as substrates or inhibitors) to protein targets. berkalahayati.orgjocpr.com Docking algorithms predict the preferred orientation and binding affinity of a ligand within a protein's active site, while MD simulations provide insights into the dynamic behavior and stability of the resulting complex over time. mdpi.comtandfonline.comresearchgate.net

For enzymes like HsaD, the crystal structures of the protein provide the essential starting point for these simulations. mdpi.com Docking studies can be used to screen large libraries of compounds to identify potential inhibitors that could bind to the HsaD active site. chemrxiv.org The output of these screenings is typically a binding energy or score, which ranks the compounds based on their predicted affinity for the target. mdpi.comnih.gov

Table 2: Example Binding Energies from a Molecular Docking Study

| Compound ID | Target Protein | Binding Energy (kcal/mol) |

| ZINC1306071 | MtbICL | -96.462 (kJ mol-1) |

| ZINC2111081 | MtbICL | -143.549 (kJ mol-1) |

| ZINC2134917 | MtbICL | -122.526 (kJ mol-1) |

| Lapatinib | HER2 | -10.1 |

| Sanguinarine | HER2 | -8.5 |

| This table presents example data from different docking studies to illustrate the typical output. Binding energies for MtbICL are from a 2017 study tandfonline.com and were originally reported in kJ mol-1. Binding energies for HER2 are from a 2024 study. berkalahayati.org These are not direct results for this compound but serve as representative examples of docking data. |

Following docking, MD simulations are often performed on the most promising ligand-protein complexes. tci-thaijo.org These simulations model the movement of every atom in the system over time, providing a detailed view of the complex's stability and the specific interactions (like hydrogen bonds and hydrophobic contacts) that maintain binding. mdpi.com Key metrics from MD simulations include the root-mean-square deviation (RMSD), which measures the stability of the complex, and root-mean-square fluctuation (RMSF), which indicates the flexibility of different parts of the protein. researchgate.net For an enzyme like HsaD, MD simulations could be used to study how an inhibitor affects the conformational changes of the active site lid, potentially locking it in a non-productive state. mdpi.commdpi.com

Biotechnological and Environmental Research Applications

Role in Bioremediation Strategies for Aromatic Pollutants

6-Hydroxyhexa-2,4-dienoic acid is a crucial intermediate in the meta-cleavage pathway for the aerobic degradation of aromatic hydrocarbons by various bacteria. researchgate.netmdpi.comnii.ac.jp Aromatic pollutants, such as benzene, toluene (B28343), and biphenyl (B1667301), are common environmental contaminants. openbiotechnologyjournal.com Bioremediation strategies leverage the metabolic capabilities of microorganisms to break down these harmful substances into less toxic compounds. openbiotechnologyjournal.comnih.gov

The presence and turnover of this compound and related dien-oic acids can serve as biomarkers for active bioremediation in contaminated sites. smolecule.com Monitoring the levels of these intermediates can provide insights into the efficiency of microbial degradation processes.

Engineering of Microbial Strains for Enhanced Biotransformation

Metabolic engineering plays a vital role in enhancing the efficiency of microbial strains for the biotransformation of aromatic compounds. frontiersin.orgnih.gov By modifying the genetic makeup of bacteria, researchers can optimize the metabolic pathways involved in the degradation of pollutants. For example, overexpressing the genes that encode key enzymes in the degradation pathway, such as dioxygenases and hydrolases, can increase the rate of conversion of aromatic compounds to intermediates like this compound and their subsequent metabolites. google.com

One strategy involves the deletion of competing metabolic pathways to channel more carbon flux towards the desired degradation pathway. google.com For instance, in Pseudomonas putida, deleting pyruvate (B1213749) kinases can redirect metabolic flux towards pathways relevant for producing valuable chemicals from aromatic catabolism. google.com Furthermore, the introduction of genes from different organisms can create novel degradation capabilities in a host strain. This approach has been used to engineer strains for the production of valuable bioproducts from glucose via aromatic catabolic pathway intermediates. google.com

The table below summarizes some of the genetic engineering strategies employed to enhance biotransformation processes involving intermediates of aromatic degradation.

| Engineering Strategy | Target | Organism | Objective | Outcome |

| Gene Deletion | pykA, pykF, ppc, pgi-1, pgi-2, gcd | Pseudomonas putida | Increase flux to shikimate pathway for muconate production | Increased yield of muconate from glucose. google.com |

| Gene Integration | AsbF, AroG D146N | Pseudomonas putida | Enhance production of molecules from aromatic catabolic pathways | Generation of strains capable of producing specific intermediates. google.com |

| Overexpression | Dioxygenase and hydrolase genes | Various bacteria | Accelerate the breakdown of aromatic pollutants | Increased rate of biotransformation. |

| Pathway Introduction | Genes for novel degradation capabilities | Various bacteria | Expand the range of substrates that can be degraded | Creation of strains with enhanced bioremediation potential. |

Potential as a Platform Chemical for Bio-based Material Precursors (excluding material properties)

This compound and related compounds derived from the microbial degradation of aromatic substances are being explored as potential platform chemicals. These molecules can serve as starting materials for the synthesis of a variety of bio-based products, including polymers and other valuable chemicals. smolecule.com The presence of multiple functional groups (a carboxylic acid and a hydroxyl group) and double bonds makes them versatile precursors for chemical synthesis.

Research is ongoing to develop efficient fermentation processes for the large-scale production of these dienoic acids from renewable feedstocks. google.com The goal is to create sustainable alternatives to petroleum-based platform chemicals. The conversion of these intermediates into valuable products is a key area of research in the development of integrated biorefineries.

Applications in Studying Microbial Community Dynamics and Ecological Roles

The detection of this compound and other intermediates of aromatic degradation pathways in environmental samples can provide valuable information about the metabolic activities and ecological roles of microbial communities. The presence of these compounds indicates that resident microbial populations are actively degrading aromatic pollutants. nih.govresearchgate.net

By analyzing the distribution and concentration of these metabolites, researchers can map the spatial extent of bioremediation processes in contaminated soils and waters. This information is crucial for assessing the natural attenuation of pollutants and for designing effective bioremediation strategies. Furthermore, studying the microbial species that produce and consume these intermediates helps to unravel the complex interactions within microbial food webs and their contribution to biogeochemical cycles. smolecule.com The exposure of microbial communities to contaminants can lead to the evolution of new metabolic pathways, and studying these adaptations provides fundamental insights into microbial ecology and evolution. nih.govresearchgate.net

Future Research Directions and Unexplored Avenues

Elucidation of Novel Metabolic Pathways Involving 6-Hydroxyhexa-2,4-dienoic Acid

While this compound is a known intermediate in the degradation of certain aromatic compounds and steroids, there remains a significant opportunity to discover and characterize new metabolic pathways in which it participates. frontiersin.orgnii.ac.jp For instance, in Comamonas testosteroni, this acid is a product of testosterone (B1683101) degradation. nii.ac.jpnih.gov The initial steps involve the conversion of testosterone to 3,4-dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione (B45452) (3,4-DHSA), which is then cleaved by the enzyme TesB. nih.gov The resulting product is hydrolyzed by TesD to yield this compound and 9,17-dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid. nih.govresearchgate.net

Future research should focus on exploring its role in the breakdown of other environmental contaminants and natural products. Investigating diverse microbial ecosystems, particularly those from contaminated sites or with unique metabolic capabilities, could reveal novel degradation pathways. Techniques such as stable isotope probing combined with metabolomics can trace the fate of various substrates and identify previously unknown routes leading to or branching from this compound.

Discovery and Engineering of Novel Enzymes with Tailored Specificity

The enzymes that metabolize this compound, such as hydratases, aldolases, and dehydrogenases, are prime targets for discovery and engineering. frontiersin.org In Comamonas testosteroni TA441, the enzymes TesE (hydratase), TesF (dehydrogenase), and TesG (aldolase) are involved in its further degradation. nih.govresearchgate.net Specifically, TesE converts this compound to 4-hydroxy-2-oxohexanoic acid. researchgate.netresearchgate.net

Future efforts should aim to identify new enzymes from various organisms with enhanced stability, activity, and altered substrate specificity. rsc.org Metagenomic screening of environmental DNA libraries can uncover a wealth of novel biocatalysts. Furthermore, protein engineering techniques, including directed evolution and rational design, can be employed to tailor the properties of known enzymes for specific industrial applications. nih.govnih.gov For example, engineering a hydrolase to accept a wider range of substituted this compound analogues could expand its utility in bioremediation and biocatalysis.

Systems Biology Approaches to Understand Integrated Metabolism

By applying systems biology approaches, researchers can elucidate the regulatory mechanisms that control the flux through pathways involving this compound and its connections to other central metabolic routes. mdpi.comnih.gov This holistic view is crucial for identifying metabolic bottlenecks and for designing effective strategies for metabolic engineering. chalmers.se

Advanced Synthetic Biology for Engineered Biocatalytic Processes

Synthetic biology offers powerful tools for the rational design and construction of novel biocatalytic processes. ijpsjournal.comfrontiersin.org This includes the assembly of multi-enzyme pathways in microbial hosts to convert simple feedstocks into valuable chemicals. d-nb.info Future research could focus on designing and optimizing synthetic pathways that utilize this compound as a key intermediate.